molecular formula C12H13NO2S B12902167 5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-80-0

5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12902167
CAS No.: 89660-80-0
M. Wt: 235.30 g/mol
InChI Key: KKRTUHQRGZBHQH-UHFFFAOYSA-N
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Description

5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are known for their electron-rich azole ring structure, which contains an oxygen atom adjacent to a nitrogen atom

Preparation Methods

The synthesis of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium thiomethoxide to form 4-methylbenzyl thiomethyl ether. This intermediate is then reacted with isoxazole-3(2H)-one under appropriate conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds, such as:

    Isoxazole: The parent compound with a similar ring structure but without the 4-methylbenzylthio substituent.

    4-Methylbenzyl isoxazole: A compound with a similar structure but lacking the thiomethyl group.

    Thiomethyl isoxazole: A compound with a similar structure but lacking the 4-methylbenzyl group.

The uniqueness of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

89660-80-0

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)7-16-8-11-6-12(14)13-15-11/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

KKRTUHQRGZBHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=CC(=O)NO2

Origin of Product

United States

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